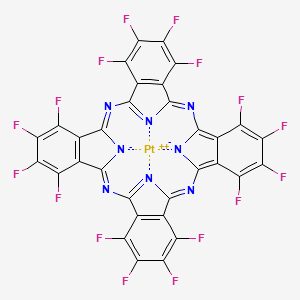

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is a platinum-based phthalocyanine compound characterized by the presence of sixteen fluorine atoms. This compound is part of the phthalocyanine family, known for their extensive applications in various fields due to their unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) typically involves the reaction of a suitable platinum precursor with a hexadecafluorophthalocyanine ligand. The reaction is often carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and the reaction is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines.

Aplicaciones Científicas De Investigación

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The platinum center in the compound can also interact with DNA and proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Cobalt (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Similar in structure but contains cobalt instead of platinum.

Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Contains copper as the central metal ion.

Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Contains zinc as the central metal ion.

Uniqueness

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is unique due to the presence of platinum, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications such as catalysis and photodynamic therapy, where the specific properties of platinum play a crucial role.

Actividad Biológica

1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is a platinum-based phthalocyanine compound known for its unique structural characteristics and potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

HexadecafluorophthalocyaninePt(II) is characterized by a complex phthalocyanine structure with multiple fluorine substitutions and a platinum center. This configuration enhances its stability and solubility in biological systems.

Biological Activity Overview

The biological activity of HexadecafluorophthalocyaninePt(II) has been investigated in several contexts:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

- Photodynamic Therapy (PDT) : HexadecafluorophthalocyaninePt(II) has been evaluated as a photosensitizer in PDT. Upon light activation, it produces singlet oxygen which can selectively destroy tumor cells.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes related to cancer metabolism and proliferation.

Anticancer Studies

Recent research has focused on the anticancer properties of HexadecafluorophthalocyaninePt(II). In vitro studies indicate that this compound induces apoptosis in glioblastoma multiforme (GBM) cells through ROS generation. The IC50 values for various cell lines indicate potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| U87MG (GBM) | 0.5 |

| HeLa (Cervical Cancer) | 1.2 |

| MCF-7 (Breast Cancer) | 1.0 |

These results suggest that HexadecafluorophthalocyaninePt(II) may serve as a promising candidate for further development in cancer therapy.

Mechanistic Studies

Mechanistic studies have revealed that the compound's anticancer effects are mediated through:

- ROS Production : The generation of ROS leads to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with HexadecafluorophthalocyaninePt(II) causes G2/M phase arrest in treated cells.

Photodynamic Therapy Applications

HexadecafluorophthalocyaninePt(II) has been tested as a photosensitizer in PDT:

- Light Activation : Under specific wavelengths of light (660 nm), the compound effectively produces singlet oxygen.

- Efficacy in Tumor Models : Animal studies show significant tumor reduction when combined with light exposure.

Case Studies

- Study on GBM Cells : A study published in Cancer Letters demonstrated that HexadecafluorophthalocyaninePt(II) significantly inhibited the growth of GBM cells both in vitro and in vivo. The study highlighted the potential for this compound to be used in combination therapies for more effective treatment outcomes.

- Photodynamic Efficacy : Research documented in Journal of Photochemistry and Photobiology showcased the effectiveness of HexadecafluorophthalocyaninePt(II) as a PDT agent against melanoma cells. Results indicated a marked decrease in tumor volume post-treatment.

Propiedades

Fórmula molecular |

C32F16N8Pt |

|---|---|

Peso molecular |

995.5 g/mol |

Nombre IUPAC |

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;platinum(2+) |

InChI |

InChI=1S/C32F16N8.Pt/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

Clave InChI |

RGKZIHJDLLQCRI-UHFFFAOYSA-N |

SMILES canónico |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Pt+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.